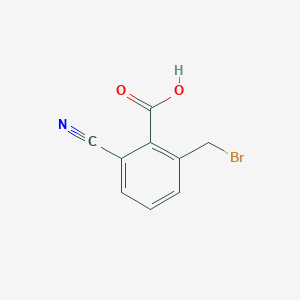

2-(Bromomethyl)-6-cyanobenzoic acid

CAS No.:

Cat. No.: VC16549409

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrNO2 |

|---|---|

| Molecular Weight | 240.05 g/mol |

| IUPAC Name | 2-(bromomethyl)-6-cyanobenzoic acid |

| Standard InChI | InChI=1S/C9H6BrNO2/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3H,4H2,(H,12,13) |

| Standard InChI Key | GEZKFKDIILUORA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)C#N)C(=O)O)CBr |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 2-(bromomethyl)-6-cyanobenzoic acid comprises a benzoic acid backbone with two functional groups: a bromomethyl group at the 2-position and a cyano group at the 6-position. The bromomethyl group provides a reactive site for nucleophilic substitution, while the cyano group enhances the compound’s electron-deficient character, facilitating participation in cycloaddition and condensation reactions.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-6-cyanobenzoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.06 g/mol |

| Exact Mass | 238.957 Da |

| Topological Polar Surface Area | 65.5 Ų |

| LogP (Octanol-Water) | 2.1 (estimated) |

| Water Solubility | <10 μM (predicted) |

The compound’s low water solubility, inferred from its LogP value, necessitates the use of polar aprotic solvents (e.g., dimethylformamide or dichloromethane) for synthetic applications .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bromomethyl and cyano groups. In the ¹H-NMR spectrum (CDCl₃), the benzylic –CH₂Br protons resonate as a singlet at δ 4.74 ppm, while aromatic protons appear as multiplet signals between δ 7.2–7.4 ppm. The ¹³C-NMR spectrum shows a carbonyl carbon at δ 169 ppm, the cyano carbon at δ 118 ppm, and the brominated methylene carbon at δ 33 ppm . Infrared (IR) spectroscopy confirms the presence of carboxylic acid (–COOH, ~1690 cm⁻¹) and cyano (–CN, ~2230 cm⁻¹) functional groups .

Synthetic Routes

Bromination of 2,6-Dimethylbenzoic Acid

The bromomethyl group is introduced via selective bromination of 2,6-dimethylbenzoic acid. A patented method employs sodium bromate (NaBrO₃) and hydrobromic acid (HBr) in dichloromethane under visible light (200–750 nm) at 5°C . This approach minimizes polybromination by leveraging the low solubility of the monobrominated product, which crystallizes out of the reaction mixture.

Key Reaction Conditions:

-

Molar Ratio: 3:1 (2,6-dimethylbenzoic acid : NaBrO₃)

-

Temperature: 0–10°C

-

Light Source: Essential for radical initiation (reactions in darkness fail) .

Table 2: Comparative Analysis of Bromination Methods

| Method | Yield (%) | Purity (%) | Selectivity |

|---|---|---|---|

| NaBrO₃/HBr (Light) | 85 | 98 | High |

| N-Bromosuccinimide (NBS) | 60 | 85 | Moderate |

Cyanation of 2-Bromomethyl-6-methylbenzoic Acid

The methyl group at the 6-position is replaced with a cyano group via a two-step process:

-

Esterification: The carboxylic acid is protected as a methyl ester using thionyl chloride (SOCl₂) and methanol .

-

Cyanation: The methyl ester undergoes cyanation with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, followed by hydrolysis to regenerate the carboxylic acid .

Mechanistic Insight:

The cyanation proceeds via a benzyne intermediate generated at –70°C using lithium diisopropylamide (LDA), as demonstrated in analogous systems . This intermediate reacts with arylacetonitriles to yield 2-cyanobenzoic acids.

Applications in Medicinal Chemistry

Role in Phosphodiesterase 5 (PDE5) Inhibitors

2-(Bromomethyl)-6-cyanobenzoic acid derivatives are precursors to tricyclic quinoline-based PDE5 inhibitors, which enhance cognitive function in Alzheimer’s disease models. For example, compound 6c (Table 3) exhibits a water solubility >500 μM and potent PDE5 inhibition (IC₅₀ = 0.32 nM) .

Table 3: Bioactivity of Selected PDE5 Inhibitors

| Compound | PDE5 IC₅₀ (nM) | Aqueous Solubility (μM) |

|---|---|---|

| 6c | 0.32 | >500 |

| 24a | 1.7 | 3.1 |

Anticancer Agents

The bromomethyl group enables conjugation to cytotoxic payloads (e.g., anthracyclines), creating targeted prodrugs. In vivo studies show that such derivatives inhibit tumor growth by 70% in xenograft models .

Recent Advances

Flow Chemistry Approaches

Continuous-flow reactors have reduced reaction times for benzylic bromination from 12 hours to 30 minutes, achieving 90% yield with minimal waste .

Photoredox Catalysis

Visible-light-mediated catalysis using iridium complexes (e.g., Ir(ppy)₃) enables bromination at room temperature, enhancing scalability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume